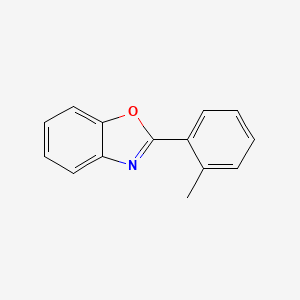

2-(2-Methylphenyl)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDFGVFSSDEVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186610 | |

| Record name | Benzoxazole, 2-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-60-7 | |

| Record name | 2-(2′-Methylphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32959-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as a cornerstone technique for the precise determination of the three-dimensional arrangement of atoms within a crystal of 2-(2-methylphenyl)benzoxazole. This powerful analytical method provides invaluable insights into the molecule's conformation, the nature of its intermolecular interactions, and the consequences of its crystal packing.

The planarity of the molecule is a significant feature. The fused benzimidazole (B57391) system in a related compound is essentially planar, with minimal deviation of atoms from the mean plane. researchgate.net Similarly, the molecule of methyl 1,3-benzoxazole-2-carboxylate is almost planar. nih.govresearchgate.net Torsion angles, which describe the rotation around specific bonds, further define the molecule's shape. The Ramachandran plot, a tool used to visualize backbone torsion angles in proteins, provides a conceptual framework for understanding the energetically favorable conformations of the molecule. nih.gov

Table 1: Selected Dihedral Angles in Benzoxazole (B165842) Derivatives

| Compound | Dihedral Angle (°) | Reference |

| 2-(2-Methylphenyl)benzoxazole Analog 1 | 9.6 (1) | researchgate.net |

| 2-(2-Methylphenyl)benzoxazole Analog 2 | 10.2 (2) | researchgate.net |

| 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole | 57.8 (2) | nih.gov |

This table presents representative dihedral angles from related structures to illustrate the conformational variability in this class of compounds.

The crystal packing of 2-(2-methylphenyl)benzoxazole is governed by a network of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively determine the supramolecular architecture and influence the material's physical properties.

C-H···N Hydrogen Bonding: This type of hydrogen bond, where a carbon-bound hydrogen atom interacts with a nitrogen atom, plays a significant role in the crystal packing of related benzoxazole structures. nih.govresearchgate.net These interactions can link molecules into chains or more complex three-dimensional networks. nih.gov

π-π Stacking: The planar aromatic rings of 2-(2-methylphenyl)benzoxazole facilitate π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. nih.govrsc.org The distance between the stacked rings is a key parameter in determining the strength of this interaction. nih.govresearchgate.net The stacking can manifest in various arrangements, from dimeric associates to infinite 2D motifs. rsc.org

Table 2: Intermolecular Interactions in Benzoxazole Derivatives

| Interaction Type | Description | Significance |

| C-H···N Hydrogen Bonding | An interaction between a C-H bond and a nitrogen atom. | Links molecules into chains and networks. nih.govresearchgate.netnih.gov |

| π-π Stacking | Attraction between aromatic rings. | Stabilizes the crystal lattice. nih.govresearchgate.netnih.govrsc.org |

| C-H···O Hydrogen Bonding | A weak hydrogen bond involving a C-H bond and an oxygen atom. | Contributes to the overall packing arrangement. nih.govresearchgate.net |

| C-O···π Interaction | Interaction between a carbonyl oxygen and a π system. | Further stabilizes the crystal structure. nih.govresearchgate.net |

| Hydrophobic Interaction | Interactions between nonpolar groups. | Can influence molecular association. nih.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. nih.gov The specific arrangement of molecules in the crystal lattice, or crystal packing, directly influences these properties.

The crystal packing of 2-(2-methylphenyl)benzoxazole, dictated by the interplay of intermolecular forces, can affect its fluorescence and other photophysical properties. The degree of π-π stacking, for instance, can alter the electronic communication between molecules, leading to changes in the emission spectrum. The formation of different polymorphs can be influenced by crystallization conditions. nih.gov While no specific polymorphs of 2-(2-methylphenyl)benzoxazole are detailed in the provided search results, the phenomenon is well-documented for other organic molecules. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 2-(2-methylphenyl)benzoxazole in solution. It provides information on the chemical environment of individual atoms and the connectivity between them.

The ¹H and ¹³C NMR spectra of 2-(2-methylphenyl)benzoxazole and its derivatives reveal complex spin systems that can be analyzed to confirm the molecular structure. nih.govmdpi.com The chemical shifts (δ) of the protons and carbons are sensitive to their local electronic environment. chemicalbook.comchemicalbook.com Coupling constants (J) provide information about the connectivity of atoms and the dihedral angles between them.

In some cases, the presence of conformational isomers can be detected by NMR. kfupm.edu.sa These are isomers that can be interconverted by rotation about single bonds. The rate of this interconversion can influence the appearance of the NMR spectrum. For example, if the rotation is slow on the NMR timescale, separate signals may be observed for each conformer.

NMR spectroscopy is also a powerful technique for studying intermolecular interactions in solution, which can provide insights into the initial stages of self-assembly and crystallization. mdpi.com

Table 3: Representative ¹H NMR Data for a Benzoxazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-4 | 7.79–7.81 | m | mdpi.com | |

| H-7 | 7.60–7.62 | m | mdpi.com | |

| H-5, H-6 | 7.38–7.43 | m | mdpi.com | |

| H ortho to OSO₂F | 7.52 | d | 8.8 | mdpi.com |

| H meta to OSO₂F | 8.38 | d | 8.8 | mdpi.com |

This table shows representative ¹H NMR data for a related benzoxazole derivative to illustrate the type of information obtained from this technique.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. This technique is particularly valuable for studying polymorphism, as different crystal forms will generally give rise to different ssNMR spectra. It can also be used to probe the local environment of atoms and to study molecular motions within the crystal lattice.

For example, ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to identify the predominant tautomeric form of a molecule in the crystalline state. researchgate.net While specific solid-state NMR data for 2-(2-methylphenyl)benzoxazole was not found in the search results, this technique offers a powerful complementary approach to X-ray crystallography for a comprehensive understanding of its solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of 2-(2-methylphenyl)benzoxazole. These methods provide a unique "fingerprint" of the molecule, with specific vibrational modes corresponding to the stretching and bending of its constituent chemical bonds.

Comprehensive Assignment of Characteristic Vibrational Modes

The vibrational spectra of benzoxazole derivatives are complex, with numerous bands corresponding to the vibrations of the benzoxazole core, the phenyl ring, and the methyl group. esisresearch.orgnih.gov The assignment of these bands to specific molecular motions is achieved through a combination of experimental data and theoretical calculations, often employing density functional theory (DFT). nih.govresearchgate.net

Key vibrational modes for benzoxazole and its derivatives include the C=N stretching, C-O-C stretching, and various C-H and ring vibrations. For instance, the C=N stretching skeletal bands in benzoxazoles are typically expected in the range of 1672–1566 cm⁻¹. esisresearch.org The C-O-C asymmetric and symmetric stretching vibrations are also characteristic, appearing at distinct wavenumbers. esisresearch.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the out-of-plane C-H bending modes give rise to strong bands in the lower frequency region. mdpi.com

The introduction of the 2-methylphenyl group introduces additional vibrational modes. The methyl group's symmetric and asymmetric stretching and bending vibrations can be identified in the spectra. The C-C stretching vibrations of the aromatic rings are typically found in the 1600-1400 cm⁻¹ region. mdpi.com

Below is an interactive table summarizing the assignment of some key vibrational modes for benzoxazole derivatives, which provides a framework for understanding the spectrum of 2-(2-methylphenyl)benzoxazole.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretching | > 3000 | mdpi.com |

| Methyl C-H Stretching | ~2950 | researchgate.net |

| C=N Stretching | 1672–1566 | esisresearch.org |

| Aromatic C=C Stretching | 1625–1430 | mdpi.com |

| C-O-C Asymmetric Stretching | ~1250 | esisresearch.org |

| C-O-C Symmetric Stretching | ~1070 | esisresearch.org |

| C-H Out-of-Plane Bending | < 900 | mdpi.com |

Analysis of Solvent Effects and Conformational Sensitivity in Vibrational Fingerprints

The vibrational frequencies of a molecule can be influenced by its environment, particularly the solvent. nih.gov Solvent effects can lead to shifts in the positions and changes in the intensities of vibrational bands. These changes arise from intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute (2-(2-methylphenyl)benzoxazole) and the solvent molecules.

For instance, in polar solvents, polar vibrational modes may experience a shift to lower or higher frequencies. Studies on similar compounds like 2-(2'-hydroxyphenyl)benzoxazole (HBO) have shown that polar solvents that are also strong hydrogen bond acceptors can hinder certain intramolecular processes, which would be reflected in the vibrational spectrum. nih.gov The conformational flexibility of the molecule, particularly the rotation around the bond connecting the phenyl ring to the benzoxazole system, can also be sensitive to the solvent environment. researchgate.net Different conformers may be more stable in different solvents, leading to observable changes in the vibrational spectra. This conformational sensitivity can provide insights into the molecule's dynamic behavior in solution. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. kobv.de In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The precise masses of these ions, measured by HRMS, allow for the determination of their elemental formulas.

The fragmentation of 2-aryl-2-oxazolines, a class of compounds structurally related to 2-(2-methylphenyl)benzoxazole, has been studied using electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov These studies have identified major fragmentation pathways, including the formation of benzoylium and nitrilium ions. nih.gov The fragmentation of even seemingly simple molecules can involve complex rearrangements, which can be challenging to predict without computational modeling. chemrxiv.org

For 2-(2-methylphenyl)benzoxazole, the fragmentation process would likely begin with the loss of a methyl group or cleavage of the benzoxazole ring. The resulting fragment ions would provide valuable information about the connectivity and stability of different parts of the molecule. Analyzing the fragmentation pattern helps in confirming the structure of the compound and can be used to identify it in complex mixtures. nih.gov The study of fragmentation pathways of related compounds, such as warfarin (B611796) derivatives, has shown the prevalence of inductive cleavage of side chains and various migration and rearrangement reactions. kobv.de

Theoretical and Computational Chemistry Investigations

Electronic Structure and Ground State Properties via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in calculating the electronic structure of molecules. nih.gov DFT methods determine the total electronic energy of a system based on its electron density, providing a pathway to derive numerous ground-state properties.

Before calculating properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nih.gov For 2-(2-Methylphenyl)benzoxazole, this involves finding the minimum energy arrangement of its atoms. The key structural feature influencing its conformation is the torsional or dihedral angle between the benzoxazole (B165842) and the 2-methylphenyl ring systems around the single bond connecting them.

The conformational energy landscape is a map of the molecule's energy as this dihedral angle is systematically rotated. By calculating the energy at each rotational step, a potential energy surface (PES) is generated. The lowest points on this surface correspond to stable conformers (isomers that can be interconverted by rotation around single bonds). For molecules in the benzoxazole family, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(**), are employed to locate these energy minima. nih.gov Studies on similar 2-phenyl substituted benzoxazoles indicate that the planar or near-planar conformations are often the most stable due to the favorable π-conjugation across the two ring systems. nih.govphyschemres.org The presence of the ortho-methyl group in 2-(2-Methylphenyl)benzoxazole introduces steric hindrance, which would likely lead to a non-planar (twisted) lowest-energy conformation to alleviate this strain.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For benzoxazole derivatives, DFT calculations show that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-accepting regions. researchgate.netnih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-χ).

Below is a table of representative global reactivity descriptors calculated for the related isomer 2-(p-tolyl)benzoxazole (B1581530) using the B3LYP/6-31+G(d,p) level of theory, which illustrates the typical values obtained for this class of compounds. researchgate.netresearchgate.net

| Parameter | Symbol | Formula | Value (eV) - Gas Phase |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.19 |

| LUMO Energy | ELUMO | - | -1.39 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.80 |

| Ionization Potential | I | -EHOMO | 6.19 |

| Electron Affinity | A | -ELUMO | 1.39 |

| Electronegativity | χ | (I+A)/2 | 3.79 |

| Chemical Hardness | η | (I-A)/2 | 2.40 |

| Chemical Softness | S | 1/η | 0.42 |

| Electrophilicity Index | ω | μ²/2η | 2.99 |

Data derived from studies on 2-(p-tolyl)benzoxazole and serves as a representative example. researchgate.net

While global descriptors provide a general picture of reactivity, a more detailed understanding requires analyzing specific reactive sites within the molecule. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In benzoxazole derivatives, the nitrogen atom typically shows a region of negative potential, while the hydrogen atoms of the phenyl ring exhibit positive potential. researchgate.net

For a more quantitative local reactivity analysis, Fukui functions (f(r)) are employed. researchgate.netsemanticscholar.org Derived from DFT, the Fukui function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions simplify this by assigning a value to each atom, predicting the most likely sites for:

Nucleophilic attack (f+): Where an electron is added to the LUMO.

Electrophilic attack (f-): Where an electron is removed from the HOMO.

Radical attack (f0): An average of the two.

Analysis of related benzoxazoles shows that specific carbon and nitrogen atoms in the heterocyclic ring are often the most reactive sites, a prediction that aligns well with experimental observations. researchgate.netsemanticscholar.org

Excited State Dynamics and Photophysical Property Modeling

Many benzoxazole derivatives are known for their fluorescent properties, making the study of their excited states crucial. mdpi.com Computational methods allow for the modeling of how these molecules absorb light and subsequently release that energy.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of medium-to-large molecules. nih.gov It is used to calculate the vertical excitation energies, which correspond to the absorption of light (e.g., in a UV-Vis spectrum). By optimizing the molecule's geometry in the first excited state and calculating the energy difference back to the ground state, the emission (fluorescence) energy can be predicted. nih.govnih.gov

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and emission, as well as the oscillator strength (f), which is a measure of the transition probability (i.e., the intensity of the spectral band). nih.gov Studies on various substituted benzoxazoles have demonstrated that TD-DFT, using functionals like B3LYP or PBE0, can reproduce experimental absorption and emission spectra with good accuracy. nih.govresearchgate.net These calculations are vital for designing new fluorescent probes and materials by predicting how chemical modifications will alter their photophysical properties. mdpi.com

While TD-DFT is excellent for describing vertical transitions, it is less suited for modeling the complex processes that can occur after photoexcitation, such as internal conversion or intersystem crossing, where the molecule moves between different electronic potential energy surfaces. These "non-adiabatic" dynamics are critical for understanding fluorescence quantum yields and photochemical reaction pathways.

Ab Initio Multiple Spawning (AIMS) is a powerful method for simulating non-adiabatic dynamics from first principles. It models the nuclear motion quantum mechanically by representing the nuclear wavepacket as a sum of traveling Gaussian functions. When these functions approach a region of strong coupling between electronic states (like a conical intersection), new functions are "spawned" onto the other electronic state, allowing the simulation to accurately capture population transfer between states.

Multireference Methods , such as the Complete Active Space Configuration Interaction (CASCI) or its more advanced variant, CASPT2, are necessary when the electronic structure cannot be described by a single configuration (as assumed in standard DFT). These methods provide a more accurate description of potential energy surfaces, especially around conical intersections, which are often the funnels for ultrafast relaxation back to the ground state.

While these advanced methods are computationally intensive, they provide unparalleled insight into the ultrafast photochemistry and photophysics of molecules. Specific applications of AIMS or high-level multireference methods to 2-(2-Methylphenyl)benzoxazole are not found in the surveyed literature, but they represent the cutting edge of computational tools for unraveling the complex excited-state behavior of fluorescent molecules.

Characterization of Conical Intersections and Non-Radiative Decay Pathways

Non-radiative decay is a critical process that governs the photostability and fluorescence quantum yield of molecules. A key mechanism for ultrafast non-radiative decay from an electronically excited state to the ground state is passage through a conical intersection (CI). CIs are points of degeneracy between two electronic potential energy surfaces.

For benzoxazole-based systems, computational studies on related molecules, such as bis(benzoxazole)-based overcrowded alkenes, have provided a framework for understanding the role of CIs. nih.gov In these systems, upon photoexcitation, the molecule can evolve on the excited-state potential energy surface towards a CI. At the CI geometry, the Born-Oppenheimer approximation breaks down, allowing for efficient internal conversion to the ground state.

The topology of the CI seam and the dynamics of the molecule in its vicinity determine the outcome of the photochemical reaction. For molecules like 2-(2-methylphenyl)benzoxazole, theoretical calculations would involve mapping the potential energy surfaces of the ground (S₀) and first excited singlet (S₁) states to locate the minimum energy conical intersection (MECI). The geometry at the MECI is typically highly distorted from the equilibrium ground-state geometry.

The non-radiative decay pathway from the S₁ state would involve the molecule moving from the Franck-Condon region to the CI. After passing through the CI, the molecule returns to the S₀ potential energy surface with excess vibrational energy, which is then dissipated to the surrounding environment. The efficiency of this non-radiative decay channel is a key factor in determining the fluorescence properties of the compound. While specific studies on 2-(2-methylphenyl)benzoxazole are not abundant, the principles derived from similar chromophores are applicable.

| Parameter | Description | Relevance to 2-(2-Methylphenyl)benzoxazole |

|---|---|---|

| S₀/S₁ Energy Gap | The energy difference between the ground and first excited singlet state. | Crucial for determining the excitation energy and the accessibility of the S₁ state. |

| MECI Geometry | The lowest energy point on the crossing seam of the S₀ and S₁ potential energy surfaces. | Represents the primary funnel for non-radiative decay. Its structure would likely involve significant out-of-plane distortions. |

| Non-adiabatic Coupling | Describes the interaction between electronic and nuclear motion, which is maximized at the CI. | A large non-adiabatic coupling facilitates rapid internal conversion. |

| Gradient Difference Vector | Points in the direction of the geometric distortion that lifts the degeneracy of the electronic states. | Indicates the initial direction of nuclear motion after passing through the CI. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions.

The conformation of 2-(2-methylphenyl)benzoxazole, particularly the dihedral angle between the phenyl and benzoxazole rings, can be influenced by the surrounding solvent environment. MD simulations can be employed to study these solvent effects. rsc.org

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform (B151607), or dimethyl sulfoxide). The interactions between all atoms are described by a force field. By integrating Newton's equations of motion, the trajectory of the molecule and solvent molecules can be followed over time.

Analysis of the trajectory can reveal the preferred conformations of 2-(2-methylphenyl)benzoxazole in different solvents. For instance, in a non-polar solvent, intramolecular forces might dominate, leading to a specific range of dihedral angles. In a polar solvent, solute-solvent interactions, such as dipole-dipole interactions, could stabilize different conformations. The stability of the molecule in various solvents can be assessed by calculating the potential energy of the system.

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the bulk properties of the material. MD simulations can be used to model these interactions in condensed phases. scielo.brnih.gov

By simulating a system containing multiple molecules of 2-(2-methylphenyl)benzoxazole, one can study phenomena such as aggregation and π-stacking. The radial distribution function (RDF) can be calculated from the simulation to understand the average distance and coordination number of molecules with respect to each other.

These simulations can provide insights into how the molecules pack in the solid state, which is important for understanding properties like charge transport in organic electronic devices. The strength and nature of intermolecular forces, including van der Waals interactions and electrostatic interactions, can be quantified.

| Analysis | Information Gained | Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | Assessing equilibration of the simulation and identifying major conformational changes. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Characterizing solvent structure around the solute and identifying intermolecular packing in the condensed phase. |

| Dihedral Angle Distribution | Shows the preferred rotational conformations around specific bonds. | Understanding the conformational flexibility and solvent influence on the molecular shape. |

| Interaction Energy Calculation | Quantifies the strength of solute-solvent and solute-solute interactions. | Determining the stability of different conformations and aggregates. |

Hydrogen Transfer Dynamics and Tautomerism Modeling

While 2-(2-methylphenyl)benzoxazole does not have the hydroxyl group necessary for the classic Excited-State Intramolecular Proton Transfer (ESIPT) seen in its analogue 2-(2'-hydroxyphenyl)benzoxazole (HPBO), theoretical studies of related systems provide a basis for understanding hydrogen transfer dynamics. The principles of computational analysis of ESIPT and quantum mechanical tunneling are relevant for understanding proton transfer in general, a fundamental process in chemistry.

In HPBO and its derivatives, ESIPT is an ultrafast process where a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring in the excited state. nih.govacs.org This process is driven by a significant change in the acidity of the hydroxyl proton and the basicity of the benzoxazole nitrogen upon photoexcitation.

Computational studies, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the ESIPT mechanism. nih.govnih.gov These calculations can map the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate.

For a hypothetical ESIPT process in a related molecule, the following would be investigated:

Ground State (S₀) PES: Typically shows a high energy barrier for proton transfer, indicating that only the enol tautomer is stable.

Excited State (S₁) PES: Often exhibits a very low or non-existent energy barrier, facilitating an ultrafast proton transfer to form the keto tautomer. The keto tautomer is usually at a lower energy level in the excited state, which drives the process.

The presence of a methyl group, as in 2-(2-methylphenyl)benzoxazole, would influence the electronic properties and potentially the ESIPT dynamics in a hydroxyl-containing analogue through inductive effects.

In many proton transfer reactions, especially at low temperatures, the contribution of quantum mechanical tunneling can be significant and even dominant. scispace.commpg.de Tunneling allows the proton to penetrate through the potential energy barrier rather than going over it, which is the classical pathway.

Computational modeling of tunneling effects in proton transfer involves several approaches:

Transition State Theory with Tunneling Corrections: Methods like the Wigner or Eckart corrections can be applied to classical transition state theory to account for tunneling.

Instanton Theory: This semi-classical approach identifies the most probable tunneling path.

Quantum Dynamics Simulations: Methods like path integral molecular dynamics (PIMD) or multi-configurational time-dependent Hartree (MCTDH) can provide a more rigorous description of nuclear quantum effects.

Studies on related benzoxazole systems have shown that tunneling plays a role in the proton transfer dynamics, particularly in the triplet state. mpg.de For any potential proton transfer process involving 2-(2-methylphenyl)benzoxazole or its derivatives, especially those with low activation barriers, the possibility of quantum tunneling should be considered, as it can significantly affect the reaction rates.

Advanced Photophysical Properties and Optoelectronic Performance

Absorption and Emission Characteristics

The absorption and emission properties of 2-phenylbenzoxazole (B188899) and its derivatives are governed by the extent of the π-conjugated system. rsc.org These compounds are generally known for their strong fluorescence. rsc.orgacs.org

The electronic absorption spectra of 2-phenylbenzoxazole (PBO) and its derivatives are characterized by strong absorption bands in the ultraviolet (UV) region, typically arising from π→π* electronic transitions within the conjugated aromatic system. For instance, in a study of a titanium complex with 2-phenylbenzoxazole, a strong absorption band attributed to the π→π* transition of the benzoxazole (B165842) ligand was observed around 230 nm. acs.org Another report on 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole in acetonitrile (B52724) showed an absorption maximum at 300 nm. mdpi.com

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, which are structurally similar but exhibit different photophysical mechanisms, absorb UVA and UVB radiation with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br While the hydroxyl group significantly alters the electronic properties, this indicates the general spectral region where benzoxazoles are active. For a series of novel naphthoxazole-benzoxazole derivatives, absorption maxima were recorded between 296 nm and 332 nm. researchgate.net The introduction of a methyl group at the ortho-position of the phenyl ring in 2-(2-Methylphenyl)benzoxazole is expected to cause minor shifts in the absorption maxima compared to the parent PBO, due to steric and electronic effects, but the primary π→π* transitions should remain within a similar range.

Table 1: Illustrative UV-Vis Absorption Data for 2-Phenylbenzoxazole Derivatives

| Compound | Solvent | Absorption Max (λmax) | Reference |

| 2-Phenylbenzoxazole-TiCl4 Complex | Solution | ~230 nm | acs.org |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 300 nm | mdpi.com |

| 2-(2'-Hydroxyphenyl)benzoxazole Derivatives | Various | 336 - 374 nm | scielo.br |

| Naphthoxazole-Benzoxazole Derivatives | DMF | 296 - 332 nm | researchgate.net |

This table provides illustrative data from related compounds due to the lack of specific data for 2-(2-Methylphenyl)benzoxazole.

2-Phenylbenzoxazole derivatives are noted for being popular fluorescent organic dyes. rsc.org Many are strongly emissive, not only in solution but also as pure solids, which is attributed to favorable crystal packing that mitigates concentration quenching. rsc.org

The fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are sensitive to the molecular structure and environment. For example, a series of novel fluorescent benzoxazole derivatives synthesized from naphthols showed excellent quantum yields, with emission maxima in the range of 368 nm to 404 nm in DMF. researchgate.net A related derivative, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, fluoresces at 359 nm when excited at 330 nm in acetonitrile. mdpi.com

Phosphorescence is less commonly reported for simple 2-phenylbenzoxazole derivatives under standard conditions, as efficient fluorescence and non-radiative decay pathways often outcompete intersystem crossing to the triplet state. However, in derivatives of the related 2-(2'-hydroxyphenyl)benzoxazole, triplet states play a significant role in the excited-state dynamics following proton transfer. acs.org

Table 2: Illustrative Fluorescence Data for Benzoxazole Derivatives

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Notes | Reference |

| Naphthoxazole-Benzoxazole Derivatives | DMF | Not specified | 368 - 404 nm | Excellent quantum yields reported. | researchgate.net |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Acetonitrile | 330 nm | 359 nm | Stokes shift of 59 nm. | mdpi.com |

This table provides illustrative data from related compounds due to the lack of specific data for 2-(2-Methylphenyl)benzoxazole.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. Many derivatives of 2-phenylbenzoxazole with enlarged π-electron systems have been designed to exhibit AIE. rsc.org For example, novel phenylbenzoxazole-based systems have been reported to form fibrous nanoaggregates that show strong fluorescence. rsc.orgnih.gov While the parent PBO itself is emissive in the solid state, the AIE effect is a key feature of many of its more complex derivatives. rsc.org The tendency of PBO derivatives to form elongated nano- and microparticles further supports their potential in AIE applications. rsc.org

Excited State Dynamics and Photochemistry

The processes that occur following photoexcitation determine the ultimate fate of the absorbed energy and are crucial for the performance of optoelectronic materials.

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, are employed to study the initial events after light absorption, which occur on picosecond and femtosecond timescales. For related systems like diketopyrrolopyrrole (DPP) derivatives functionalized with benzoxazole, studies have revealed that the strongly emissive benzoxazole derivative relaxes directly to the ground singlet state in chloroform (B151607) solution. chemrxiv.org In a study of phenylthiophene compounds, rapid spectral evolution within approximately 100 fs was attributed to structural relaxation on the S1 potential energy surface. rsc.org For 2-(2-Methylphenyl)benzoxazole, one would expect similar ultrafast relaxation processes, including vibrational cooling and solvent relaxation, to occur following excitation, preceding fluorescence emission.

Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). libretexts.org The triplet state is a quantum state with two unpaired electrons. wikipedia.orgtaylorandfrancis.com This transition is formally spin-forbidden, which generally results in it being much slower than fluorescence. libretexts.org

In many simple aromatic molecules like 2-phenylbenzoxazole derivatives, the quantum yield of ISC is low because of efficient fluorescence. However, structural modifications can enhance ISC. For example, in phenylthiophene derivatives, efficient ISC to the triplet manifold is observed on a picosecond timescale. rsc.org In diketopyrrolopyrrole systems functionalized with a thiophene (B33073) dicyanide group, the molecule crosses over to the triplet state with a significant yield (20%), while the benzoxazole-functionalized analogue relaxes directly from the singlet state. chemrxiv.org This highlights the profound impact of substituents on the excited-state decay pathways. For 2-(2-Methylphenyl)benzoxazole, significant triplet state formation via ISC is not expected to be the primary deactivation channel in the absence of heavy atoms or specific structural motifs known to promote this process.

Applications in Advanced Materials Science and Device Technologies

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The development of efficient and stable organic materials is a cornerstone of next-generation display and lighting technologies. Benzoxazole (B165842) derivatives, in general, have demonstrated significant potential in the field of organic light-emitting diodes (OLEDs) due to their favorable electronic and photoluminescent properties.

Roles as Emitters, Hole-Transporting, and Electron-Transporting Materials

Benzoxazole-based compounds are versatile, capable of functioning in various roles within an OLED device stack. Their utility as emitters stems from their ability to produce light upon electronic excitation. For instance, derivatives of 2-(2′-hydroxyphenyl)benzoxazole are known for their excited-state intramolecular proton transfer (ESIPT) properties, which can lead to dual emission and high exciton (B1674681) utilization. nih.govrhhz.net While specific data for 2-(2-Methylphenyl)benzoxazole as a primary emitter is not extensively documented, the general class of 2-phenylbenzoxazoles has been investigated for their electroluminescent properties. nih.govresearchgate.net

In addition to light emission, charge transport is a critical function in OLEDs. The molecular design of benzoxazoles can be tailored to facilitate the movement of either positive charge carriers (holes) or negative charge carriers (electrons). The development of novel hole-transporting materials (HTMs) and electron-transporting materials (ETMs) is crucial for achieving balanced charge injection and recombination within the emissive layer, thereby enhancing device efficiency and longevity. rsc.orgnih.gov While specific studies focusing on 2-(2-Methylphenyl)benzoxazole as a dedicated HTL or ETL material are not prominent in the reviewed literature, the broader family of benzoxazoles has been explored for these applications. rsc.org

Performance Metrics and Device Architectural Considerations

For instance, studies on related benzoxazole compounds have shown that their incorporation into OLEDs can lead to promising device performance. A new light-emissive material, bis-2-(4-(diphenylphosphino)phenyl)benzo[d]oxazole (DPB), when used as an emitting material in an OLED, resulted in a luminance of 1000 cd/m² at 11 volts. nih.gov Another study on a dual-core structure incorporating an oxazole (B20620) derivative as a deep blue emitter achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26% in non-doped devices. nih.gov These examples underscore the potential of the benzoxazole scaffold in high-performance OLEDs, although specific data for 2-(2-Methylphenyl)benzoxazole is needed to ascertain its direct contribution.

Laser Dyes and Tunable Laser Systems

The unique photophysical properties of certain organic molecules allow them to be used as the gain medium in dye lasers, which are known for their broad wavelength tunability.

Photostability and Efficiency for Laser Output

Wavelength Tunability in Various Media

One of the primary advantages of dye lasers is their ability to be tuned over a wide range of wavelengths. This tunability is often achieved by changing the concentration of the dye, the solvent, or by using external optical elements. The emission wavelength of benzoxazole derivatives can be sensitive to the solvent environment. nih.govnih.gov For example, the emission properties of 2-(2'-hydroxyphenyl)benzoxazole derivatives show solvent sensitivity. nih.gov This suggests that the laser output from such compounds could potentially be tuned by altering the solvent medium. A recent development in tunable lasers involves using a series of rings to smoothly emit many light wavelengths from a single chip, offering a more compact and cost-effective solution. harvard.edu While the potential for wavelength tunability exists for the benzoxazole class of compounds, specific experimental data for 2-(2-Methylphenyl)benzoxazole in various media is required to fully assess its capabilities as a tunable laser dye.

Fluorescent Brighteners and Optical Whitening Agents for Industrial Applications

Fluorescent brighteners, or optical whitening agents (OWAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon, known as fluorescence, results in a whitening effect that is widely utilized in various industries.

Benzoxazole derivatives are a well-established class of compounds used as fluorescent brighteners. researchgate.netranbarr.com They are applied to materials like plastics, synthetic fibers, and coatings to mask yellowness and enhance brightness. ranbarr.comspecialchem.comispigment.com For example, the optical brightener Tinopal® OB, which is a 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole), exhibits a brilliant bluish cast and is used for the optical brightening of polymers. specialchem.com Another example is Ranbar KCB, a benzoxazole optical brightener with a maximum absorption wavelength of 370 nm and a maximum fluorescence emission wavelength of 437 nm, which is used for whitening synthetic fibers and plastic products. ranbarr.com

While the general class of benzoxazoles is clearly important in this field, there is no specific information in the reviewed literature to confirm the use of 2-(2-Methylphenyl)benzoxazole as a commercial fluorescent brightener or data detailing its performance in such applications.

Mechanism of Light Conversion and Brightening

The fundamental application of certain 2-phenylbenzoxazole (B188899) derivatives as optical brightening agents (OBAs) stems from their ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. This process of fluorescence effectively converts invisible UV radiation into visible light, making materials appear whiter and brighter. redrivercatalog.com

The mechanism involves the following steps:

Absorption: The molecule absorbs photons from the UV region of the electromagnetic spectrum (typically 300-400 nm), promoting electrons from the ground state to an excited singlet state. mdpi.com

Vibrational Relaxation: The excited molecule rapidly loses some energy through non-radiative vibrational relaxation to the lowest vibrational level of the excited state.

Fluorescence Emission: The molecule returns to the electronic ground state by emitting a photon. Due to the energy lost in vibrational relaxation, this emitted photon has lower energy (longer wavelength) than the absorbed photon, falling within the blue region of the visible spectrum (around 400-450 nm). redrivercatalog.com

This addition of blue light counteracts any natural yellowish cast in a material, resulting in a visually whiter appearance. The efficiency of this process is described by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. For many benzoxazole derivatives, this value is high, making them effective brighteners. For instance, the derivative 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole exhibits an absorption maximum at 300 nm and a fluorescence emission maximum at 359 nm in acetonitrile (B52724). mdpi.com

Some derivatives, particularly those with a hydroxyl group at the 2'-position of the phenyl ring, exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring. acs.org This creates a transient keto tautomer which is responsible for a large Stokes shift, meaning a significant separation between the absorption and emission wavelengths. acs.org This property is highly desirable for fluorescent materials as it minimizes self-absorption and enhances emission clarity.

Application in Polymers, Textiles, and Paper Science

The high fluorescence efficiency and photostability of 2-phenylbenzoxazole derivatives make them suitable as additives in various materials to enhance their visual appeal.

Polymers: In the plastics industry, optical brighteners are incorporated into various polymers to mask inherent yellowness and increase brightness. The benzoxazole core provides good compatibility with many polymer matrices. The addition of specific functional groups can further tailor their solubility and dispersibility.

Textiles: OBAs are widely used in the textile industry for cotton, wool, and synthetic fabrics. By making the textiles appear whiter, the perceived color of dyes can also appear more vivid and brilliant.

Paper Science: The demand for high-whiteness paper for printing and packaging drives the use of OBAs in papermaking. redrivercatalog.com They are typically added to the paper pulp or applied as a surface coating. google.com The use of carriers like carboxymethyl cellulose (B213188) (CMC) or polyvinyl alcohol (PVOH) can improve the performance and stability of the OBA in the paper coating. google.com While effective, a consideration in archival applications is that OBAs can degrade over time with exposure to UV light, which may cause a color shift back to the paper's natural, warmer tone. redrivercatalog.com

Advanced Chemosensors and Optical Probes (Non-Biological Targets)

The 2-phenylbenzoxazole scaffold serves as an excellent platform for designing fluorescent chemosensors. By attaching a specific receptor unit to the fluorophore, sensors can be created that signal the presence of target analytes through a change in their fluorescence properties.

Design Principles for Metal Ion Sensing (e.g., Zn²⁺, Cd²⁺ in aqueous solutions)

Derivatives of 2-phenylbenzoxazole are frequently designed for the detection of transition metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺), which are often environmental contaminants. The design strategy typically follows a "fluorophore-spacer-receptor" model. rsc.orgnih.govalmacgroup.com

The core 2-phenylbenzoxazole structure acts as the fluorophore. A receptor, which is a molecular unit designed to selectively bind the target metal ion, is attached to the fluorophore. Common receptors for Zn²⁺ and Cd²⁺ include polyamine chains or nitrogen-containing heterocyclic units like picolylamine. rsc.orgnih.govmdpi.com

When the target metal ion is absent, the sensor's fluorescence is often "off" or quenched. Upon binding of the metal ion (e.g., Zn²⁺ or Cd²⁺) to the receptor, a rigid complex is formed. This binding event disrupts the quenching mechanism, leading to a significant "turn-on" of fluorescence, which can be readily measured. mdpi.comresearchgate.net For example, a macrocyclic sensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore and a tetra-amine chain was shown to selectively detect Zn²⁺ and Cd²⁺ in an acetonitrile-water mixture at neutral pH. mdpi.comresearchgate.net

| Sensor Structure | Target Ion(s) | Sensing Medium | Fluorescence Response | Reference |

|---|---|---|---|---|

| Macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore and tetra-amine receptor | Zn²⁺, Cd²⁺ | Acetonitrile-water (4:1 v/v) | Fluorescence turn-on (enhancement) | mdpi.comresearchgate.net |

| 2-(2'-aminophenyl)benzoxazole-amide-2-picolylamine | Zn²⁺ | Aqueous solution | 25-fold fluorescence enhancement | rsc.orgnih.gov |

Detection of Environmental Analytes and Nerve Gas Simulants (Non-Biological)

The principles of chemosensor design can be extended to detect other environmentally relevant species. By modifying the receptor unit, sensors can be tailored for specific analytes. For instance, probes have been developed for detecting anions like phosphate (B84403) and pyrophosphate, which are linked to eutrophication in water bodies. researchgate.net

Furthermore, the high sensitivity of fluorescence-based detection makes it a promising avenue for creating sensors for hazardous materials, including nerve gas simulants. The design would involve a receptor that specifically reacts with the simulant molecule. This reaction would then trigger a change in the photophysical properties of the 2-phenylbenzoxazole fluorophore, providing a detectable optical signal.

Signal Transduction Mechanisms (e.g., Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET))

The "turn-on" response of these chemosensors is governed by specific photophysical mechanisms. Two of the most important are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In many sensors, the receptor part of the molecule has vibrational and rotational freedom, which provides a pathway for the excited state of the fluorophore to decay non-radiatively, thus quenching the fluorescence. When the receptor binds to a metal ion, a rigid chelate complex is formed. researchgate.net This increased rigidity restricts the non-radiative decay pathways, forcing the excited state to decay via fluorescence. This results in a significant enhancement of the emission intensity. The sensor for Zn²⁺ and Cd²⁺ based on a benzoxazole macrocycle operates via the CHEF effect. mdpi.comresearchgate.net

Photoinduced Electron Transfer (PET): The PET mechanism is a primary strategy for designing "off-on" fluorescent probes. nih.govrsc.orgrsc.orgresearchgate.net In this design, the receptor has a highest occupied molecular orbital (HOMO) with an energy level that is higher than that of the fluorophore. Upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, a process that quenches the fluorescence (the "off" state). almacgroup.comnih.gov When the receptor binds to an analyte (like a metal ion), the energy of its HOMO is lowered. This makes the electron transfer process energetically unfavorable, thus blocking the PET pathway. As a result, the fluorophore's normal fluorescence is restored (the "on" state). almacgroup.comresearchgate.net A sensor for Zn²⁺ based on a 2-(2′-aminophenyl)benzoxazole platform operates through the inhibition of a PET process. rsc.orgnih.gov

Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, or chemical environment. rsc.orgwhiterose.ac.uknih.govrsc.org The 2-phenylbenzoxazole framework can be incorporated into polymers and other materials to impart photoresponsive characteristics.

For example, the ESIPT process in 2-(2'-hydroxyphenyl)benzoxazole derivatives is a form of photochromism, where the molecule undergoes a reversible change between two forms (enol and keto) with different absorption and emission properties upon exposure to light. acs.org By integrating these molecules into a polymer backbone or as side chains, it is possible to create materials whose color or fluorescence can be switched using light. Such materials have potential applications in optical data storage, molecular switches, and smart coatings.

Supramolecular Assemblies and Organogels for Optical Applications

Luminescence Properties in Aggregated and Gelled StatesNo studies were found that investigate the luminescence characteristics of 2-(2-Methylphenyl)benzoxazole in its aggregated or gelled states.

It is possible that research into the specific material properties of 2-(2-Methylphenyl)benzoxazole has not been conducted or published in accessible databases. Therefore, a definitive article on its applications in advanced materials science, as per the requested outline, cannot be generated at this time.

Structure Property Relationships and Molecular Design Principles

Influence of Substituent Effects on Electronic and Photophysical Characteristics

The benzoxazole (B165842) core is a versatile platform whose electronic and photophysical properties can be finely tuned through the strategic placement of various functional groups. nih.gov These modifications can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing its absorption and emission spectra.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 2-phenylbenzoxazole (B188899) framework is a primary strategy for modulating its optoelectronic properties. otterbein.eduresearchgate.net Generally, attaching an EDG, such as a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, to the phenyl ring tends to increase the energy of the highest occupied molecular orbital (HOMO), while an EWG, such as a chloro (-Cl) or nitro (-NO₂) group, lowers the energy of the lowest unoccupied molecular orbital (LUMO). otterbein.eduresearchgate.net

This tuning of the energy gap has predictable effects on the compound's photophysical behavior. For instance, studies on related benzoxazole derivatives show that the presence of EDGs often leads to a bathochromic (red) shift in the emission spectrum. nih.govmdpi.com Conversely, EWGs can also result in red-shifted absorption compared to the unsubstituted parent molecule. researchgate.net The position of the substituent is also critical; research has shown that EDGs at the C-5 position and EWGs at the C-6 position of the benzoxazole ring can enhance the yield of cyclization reactions during synthesis. researchgate.net

The interplay of these groups can be complex. In some series of compounds, derivatives with EDGs produced more consistent and higher yields than those with EWGs. otterbein.edu In other cases, the presence of EWGs like chlorine or a nitro group was found to improve specific activities, such as antimicrobial efficacy against certain strains. researchgate.netnih.gov

Steric hindrance plays a crucial role in the molecular design of 2-phenylbenzoxazole derivatives, particularly for applications requiring solid-state fluorescence. researchgate.net The parent 2-phenylbenzoxazole is a relatively planar molecule, which can lead to strong π-π stacking in the solid state. This aggregation often quenches fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).

The ortho-methyl group in 2-(2-Methylphenyl)benzoxazole introduces significant steric hindrance, forcing a twisted conformation between the benzoxazole and the phenyl rings. rsc.org This non-planar or "conformationally locked" structure effectively inhibits close co-facial π-π stacking in the solid state, thereby preventing ACQ and promoting bright solid-state emission. researchgate.net Research on similar systems has demonstrated that introducing bulky substituents, such as a tert-butyl group, can also separate molecules and disrupt planarity. nih.gov However, a methyl group has been noted to have a particularly beneficial effect on optical properties. nih.gov This principle of using steric hindrance to control intermolecular interactions is a cornerstone of designing highly emissive organic solid-state materials. researchgate.net

Interplay of Molecular Structure and Solid-State Packing on Macroscopic Properties

The macroscopic properties of a molecular material are not solely a function of the individual molecules but are heavily influenced by their collective arrangement in the solid state. The study and manipulation of this arrangement are the focus of crystal engineering.

Crystal engineering provides a powerful toolkit for tailoring the bulk performance of materials derived from 2-(2-Methylphenyl)benzoxazole. The goal is to control the crystal packing to achieve desired properties, such as high photoluminescence efficiency. researchgate.netnih.gov Many 2-phenylbenzoxazole derivatives are strongly emissive as pure solids precisely because they adopt a favorable crystal packing mode. researchgate.net

One key strategy, as mentioned, is the introduction of steric bulk to disrupt quenching processes. Another approach involves modifying the substitution pattern to influence the crystal habit and the degree of crystallinity. nih.gov For example, in a study of 5-hydroxy and 5-methoxy substituted phenylbenzoxazoles, the methoxy derivatives were brightly emissive in the solid state, while the hydroxy derivatives were non-luminescent due to strong intermolecular hydrogen bonding that facilitated quenching pathways. nih.gov This highlights how specific intermolecular interactions can be either promoted or suppressed through chemical design to control bulk properties.

The solid-state architecture of benzoxazole derivatives is governed by a network of subtle, non-covalent interactions. A quantitative understanding of these forces is essential for predicting and controlling material performance. X-ray diffraction analysis of crystalline benzoxazoles reveals the precise geometry of these interactions. scispace.comnih.gov

Key non-covalent interactions observed in related structures include:

π-π Stacking: These interactions occur between aromatic rings and are highly dependent on the distance and orientation between the rings. researchgate.netresearchgate.net While strong co-facial stacking is often detrimental to fluorescence, offset or edge-to-face arrangements can contribute to stable and desirable packing.

Hydrogen Bonds: Classical (e.g., N-H···O) and non-classical (e.g., C-H···N, C-H···O) hydrogen bonds are prevalent and act as "molecular glue," directing the assembly of molecules into specific one-, two-, or three-dimensional superstructures. nih.govresearchgate.net

C-H···π Interactions: These involve a hydrogen atom interacting with the electron cloud of an aromatic ring and are crucial for stabilizing crystal lattices. researchgate.netresearchgate.net

In the structure of methyl 1,3-benzoxazole-2-carboxylate, for example, the packing is characterized by strong C—H⋯N and weak C—H⋯O hydrogen bonds, which are further stabilized by C—O⋯π and π–π interactions, resulting in a herringbone structure. nih.gov By modulating the substituents, chemists can alter the strength and nature of these interactions, thereby steering the solid-state assembly and tuning the material's properties.

Rational Design Strategies for Enhanced Performance in Specific Material Science Applications

The principles of structure-property relationships guide the rational design of new benzoxazole-based materials for targeted applications. ontosight.ainih.gov For instance, in the development of organic light-emitting diodes (OLEDs) or solid-state emitters, the goal is often to maximize fluorescence quantum yield in the solid phase. ontosight.ai

A rational design strategy for such an application, based on the principles discussed, would involve:

Inducing Non-Planarity: Incorporating a sterically demanding group, like the ortho-methyl substituent in 2-(2-Methylphenyl)benzoxazole, is a proven method to disrupt π-stacking and mitigate aggregation-caused quenching. researchgate.netnih.gov

Tuning Emission Color: The emission wavelength can be precisely controlled by adding EDGs or EWGs to the aromatic rings. nih.govresearchgate.net For example, extending the π-conjugation or adding strong donor groups can shift the emission towards longer wavelengths (e.g., from blue to green).

Controlling Intermolecular Interactions: Strategically placing groups capable of forming specific non-covalent interactions like hydrogen bonds can guide the crystal packing towards a favorable, highly emissive arrangement. nih.govnih.gov

By combining these strategies, researchers can design and synthesize novel derivatives of 2-(2-Methylphenyl)benzoxazole with optimized performance for use in advanced materials, such as fluorescent probes, optical brighteners, and electronic devices. ontosight.aiwikipedia.org

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into 2-substituted benzoxazoles, including the specific compound 2-(2-Methylphenyl)benzoxazole, has led to significant advancements in synthetic methodologies. Traditional methods for synthesizing 2-aryl-benzoxazoles often involved the condensation of 2-aminophenol (B121084) with carboxylic acids or their derivatives under harsh, strongly acidic conditions, which could be inefficient and environmentally taxing. Current time information in Bangalore, IN.jst.vn Modern advancements have focused on developing milder, more efficient, and sustainable synthetic routes.

Key methodological advancements include:

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents has become a major focus. For instance, "fly ash," a waste by-product from coal combustion, has been successfully utilized as a green catalyst for the synthesis of 2-phenyl substituted benzoxazoles, offering good yields in a single-step process. nih.gov Another sustainable approach involves the use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a recyclable catalyst under solvent-free ultrasound irradiation, significantly reducing reaction times and environmental impact. nih.gov

Novel Catalytic Systems: Various new catalytic systems have been developed to improve reaction efficiency and selectivity. These include the use of triflic anhydride (B1165640) (Tf₂O) to promote the electrophilic activation of tertiary amides, providing a selective pathway to 2-substituted benzoxazoles. mdpi.com Photoredox catalysis using Eosin Y under visible light has also emerged as a mild method for synthesizing 2-aryl benzoxazoles from benzoxazoles and α-ketoic acids, with carbon dioxide as the only byproduct. sioc-journal.cn

Alternative Oxidants: To avoid the hazards associated with using gaseous oxygen in oxidative cyclization reactions, elemental sulfur (S₈) has been identified as an effective and safer oxidant for the condensation of 2-aminophenols with benzaldehydes. jst.vn

The characterization of 2-(2-Methylphenyl)benzoxazole and its derivatives relies on standard spectroscopic techniques. While specific photophysical data for this exact compound is not extensively documented in publicly available literature, data for closely related 2-phenylbenzoxazole (B188899) (PBO) derivatives provide insight into their properties. These compounds are known for their robust fluorescence, high photo- and thermal stability, and potential for applications as fluorescent dyes. rsc.org The introduction of a methyl group at the ortho-position of the phenyl ring, as in 2-(2-Methylphenyl)benzoxazole, can influence the molecule's conformation by inducing a twist between the phenyl ring and the benzoxazole (B165842) moiety, which in turn can affect its photophysical properties such as quantum yield and emission wavelength.

Table 1: Comparison of Synthetic Methodologies for 2-Aryl-Benzoxazoles

| Methodology | Catalyst/Reagent | Conditions | Advantages | Reference(s) |

| Conventional Condensation | Strong acids (e.g., PPA) | High temperature | Traditional, well-established | Current time information in Bangalore, IN.jst.vn |

| Green Synthesis | Fly Ash | Single-step, environmentally benign | Utilizes waste material, good yields | nih.gov |

| Ultrasound-Assisted | LAIL@MNP | Solvent-free, 70°C, 30 min | Fast, high yield, recyclable catalyst | nih.gov |

| Electrophilic Activation | Triflic Anhydride (Tf₂O) | Selective activation of amides | High efficiency and selectivity | mdpi.com |

| Photoredox Catalysis | Eosin Y / Visible Light | Mild, metal-free | Easy purification, CO₂ as byproduct | sioc-journal.cn |

| Alternative Oxidation | Elemental Sulfur (S₈) | Ambient temperature | Safer than gaseous oxygen | jst.vn |

Emerging Trends in Benzoxazole Chemistry for Next-Generation Advanced Materials

The benzoxazole scaffold is a versatile building block, and emerging research trends are increasingly focused on its incorporation into next-generation advanced materials. mdpi.comresearchgate.net The unique photophysical and electronic properties of benzoxazole derivatives make them highly suitable for a range of applications beyond their traditional use in medicinal chemistry. nih.gov

Organic Electronics and Emissive Materials: 2-Phenylbenzoxazole (PBO) derivatives are known for their strong fluorescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs). rsc.org Their high photo- and thermal stability contribute to the durability of such devices. The ability to tune the emission color by modifying the chemical structure of the PBO core is a key area of research. For instance, extending the π-conjugated system can shift the emission to longer wavelengths. rsc.orgnih.gov Some derivatives also exhibit aggregation-induced emission (AIE), where they become highly emissive in the aggregated or solid state, which is beneficial for creating bright solid-state emitters. rsc.org

Fluorescent Sensors and Probes: The sensitivity of the fluorescence of certain benzoxazole derivatives to their local environment makes them excellent candidates for chemical sensors. mdpi.com Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO) are particularly noteworthy for their excited-state intramolecular proton transfer (ESIPT) properties, leading to a large Stokes shift and dual emission, which can be modulated by factors like pH and the presence of metal ions. researchgate.netacs.org This allows for the design of ratiometric fluorescent sensors for environmental and biological monitoring.

Advanced Polymers and Functional Materials: The benzoxazole moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific optical properties. The derivatization of benzoxazoles with reactive groups, such as a fluorosulfate (B1228806) group via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, allows for their covalent immobilization onto surfaces or integration into polymer chains. mdpi.com This opens up possibilities for creating functional coatings, membranes, and other advanced materials.

Agrochemicals: There is growing interest in the application of benzoxazole derivatives in agriculture as fungicides, herbicides, and antiviral agents. mdpi.com Their broad spectrum of biological activity is being explored to develop new, effective crop protection agents. The structure-activity relationship is a key focus of this research to optimize their efficacy and selectivity. mdpi.com

Unexplored Avenues for 2-(2-Methylphenyl)benzoxazole Derivatization and Application in Advanced Chemical Technologies

While the core benzoxazole scaffold has been extensively studied, specific derivatization of 2-(2-Methylphenyl)benzoxazole and its application in advanced chemical technologies present several unexplored avenues for future research.

Targeted Derivatization for Optoelectronic Tuning: The ortho-methyl group on the phenyl ring of 2-(2-Methylphenyl)benzoxazole sterically influences the conformation and, consequently, the electronic and photophysical properties. A systematic exploration of further substitutions on both the tolyl and benzoxazole rings is a promising, yet underexplored, area.

On the Tolyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the tolyl ring could precisely tune the HOMO-LUMO energy levels. This would allow for the rational design of molecules with specific absorption and emission characteristics for applications in OLEDs or as fluorescent probes.

On the Benzoxazole Ring: Functionalization of the benzoxazole core, for example at the 5- or 6-position, with groups that can participate in intermolecular interactions (e.g., hydrogen bonding) could lead to materials with interesting self-assembly properties, such as liquid crystals or organogels.

Development of Novel Chemosensors: The inherent fluorescence of the benzoxazole core can be harnessed to develop novel chemosensors. By attaching specific receptor units to the 2-(2-Methylphenyl)benzoxazole scaffold, it should be possible to design sensors that exhibit a fluorescent response (turn-on or turn-off) upon binding to specific analytes like metal ions, anions, or biologically important molecules. The steric hindrance from the ortho-methyl group might create a unique binding pocket, potentially leading to high selectivity.

Polymerizable Benzoxazole Monomers: An exciting and relatively unexplored direction is the synthesis of polymerizable derivatives of 2-(2-Methylphenyl)benzoxazole. By introducing a polymerizable group, such as a vinyl, acrylate, or styryl moiety, onto either the benzoxazole or the tolyl ring, this compound could serve as a monomer for the creation of novel polymers. These polymers would have the benzoxazole unit either in the main chain or as a pendant group, imparting them with high thermal stability and unique photoluminescent properties for applications in high-performance plastics, emissive polymer films, or as scintillators.

Mechanofluorochromic Materials: Some organic luminophores change their emission color in response to mechanical stimuli such as grinding or shearing. This property, known as mechanofluorochromism, has been observed in some benzoxazole-related compounds. rsc.org Investigating whether derivatives of 2-(2-Methylphenyl)benzoxazole can exhibit mechanofluorochromism could lead to the development of novel materials for pressure sensors, security inks, and data storage. The specific steric and electronic effects of the ortho-tolyl group might lead to unique crystal packing and, therefore, interesting mechanofluorochromic behavior.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methylphenyl)benzoxazole?

The most common method involves condensation of 2-aminophenol with 2-methylbenzaldehyde under acidic conditions. Polyphosphoric acid (PPA) is widely used as a cyclization catalyst to form the benzoxazole core . Reaction optimization typically includes temperature control (80–120°C) and solvent selection (e.g., ethanol or toluene). Post-synthesis purification via column chromatography (silica gel 60) ensures high purity .

Q. How are benzoxazole derivatives validated for structural integrity?

Key analytical methods include:

- 1H/13C NMR : Confirms substituent positions and aromatic proton environments.

- Mass spectrometry : Validates molecular weight.

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation) .

- Melting point determination : Assesses purity (e.g., sharp melting ranges within 1–2°C) .

Q. What in vitro assays are used to screen benzoxazole derivatives for antimicrobial activity?

- Agar diffusion assays : Measure inhibition zones against pathogens like Staphylococcus aureus (MTCC 3160) at 50 µg/disc .

- MIC (Minimum Inhibitory Concentration) : Determines efficacy relative to reference drugs (e.g., ciprofloxacin) using broth dilution .

Advanced Research Questions

Q. How can substituent modifications at the benzoxazole core enhance anticancer activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro at position 6) improve cytotoxicity by stabilizing interactions with kinase active sites (e.g., VEGFR-2). For example, derivatives with 4-tert-butylphenyl groups exhibit IC50 values <20 µM against breast cancer cell lines (MCF-7, MDA-MB-231) . Computational docking (AutoDock Vina) further predicts binding affinities (ΔG ≤ −8.5 kcal/mol) .

Q. What strategies improve photostability in benzoxazole-based UV filters?

Introducing hydroxyl groups (e.g., 2’-hydroxyphenyl) enhances intramolecular hydrogen bonding, reducing photodegradation. UV-vis spectrophotometry (λmax 340–370 nm) and accelerated weathering tests (QUV chambers) quantify stability, with SPF values >30 achieved for derivatives with 4-amino-2-hydroxybenzoic acid substituents .

Q. How do computational methods guide the design of benzoxazole derivatives?

- 3D-QSAR : Correlates steric/electrostatic fields with bioactivity (e.g., anticancer R<sup>2</sup> >0.85) .

- Molecular dynamics (MD) : Simulates binding persistence (e.g., RMSD ≤2.0 Å over 100 ns) for kinase inhibitors .

- DFT calculations : Predicts reactive sites via Fukui indices (e.g., C5 and N1 in benzoxazole) .

Methodological Considerations

Q. How to resolve contradictions in antimicrobial efficacy data across studies?